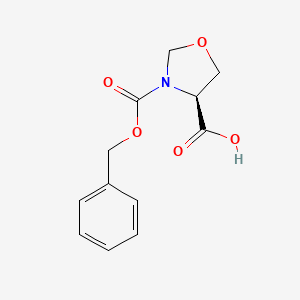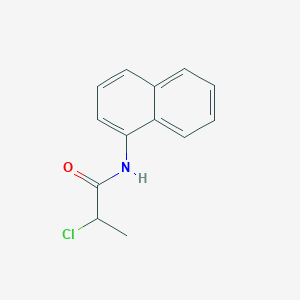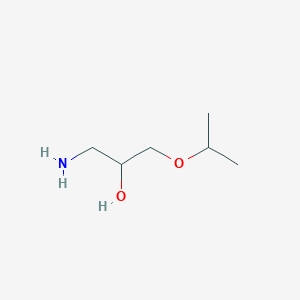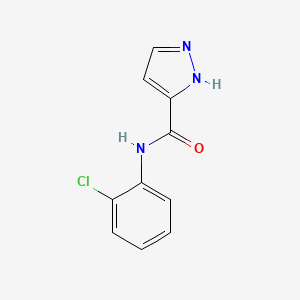
(S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid
Descripción general
Descripción
The compound (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid is a derivative of oxazolidinone, a class of compounds that have garnered interest due to their potential as building blocks in the synthesis of peptides and foldamers. These compounds are characterized by a five-membered ring containing nitrogen and oxygen atoms adjacent to each other. The specific structure of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid suggests it could be a valuable intermediate in the synthesis of complex organic molecules.
Synthesis Analysis
The synthesis of related oxazolidinone derivatives has been described in the literature. For instance, the synthesis of oligomers containing trans-(4S,5R)-4-carboxybenzyl 5-methyloxazolidin-2-ones starts from benzyl-N-Boc-(3R)-aminobutanoate, followed by cyclization and rearrangement catalyzed by Sn(OTf)2 to yield the desired oxazolidinone . Another synthesis approach for a related compound, 4(S)-oxazolidineacetic acid, 2-oxo benzyl ester, involves a four-step process starting from L-Asp-OH, with the use of microwave irradiation and caesium carbonate as base to avoid by-product formation . These methods highlight the versatility and the synthetic challenges in preparing oxazolidinone derivatives.
Molecular Structure Analysis
The molecular structure of oxazolidinone derivatives is crucial for their function and potential applications. The 1H NMR spectra of synthesized oligomers suggest that these molecules can fold into ordered structures, where specific hydrogen atoms are positioned close to the carbonyl groups of adjacent rings . This ordered folding is significant for the compound's ability to control the formation of peptide bonds in a specific conformation, which is essential for designing foldamers with desired properties.
Chemical Reactions Analysis
Oxazolidinone derivatives can undergo various chemical reactions, which are essential for their incorporation into larger molecules. The asymmetric synthesis of (4S,5S)-2-oxo-4-phenyloxazolidine-5-carboxylic acid, for example, involves the stereoselective addition of phenylmagnesium bromide to an N-sulfinimine derived from chiral glyceraldehyde acetonide . This type of reaction showcases the reactivity of oxazolidinone derivatives and their utility in constructing chiral centers, which are important in the synthesis of biologically active compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazolidinone derivatives are influenced by their molecular structure. The conformational analysis of tetramers containing oxazolidinone motifs, using IR and 1H NMR, provides insights into the solution behavior of these compounds . Understanding these properties is essential for predicting the behavior of these compounds in various environments, which is critical for their application in drug design and materials science.
Aplicaciones Científicas De Investigación
Pseudopeptide Foldamers
A study by Tomasini et al. (2003) introduced a 2-oxo-1,3-oxazolidine-4-carboxylic acid as a conformationally restricted building block for constructing pseudopeptide foldamers. These foldamers, synthesized up to the pentamer level, exhibited a helical conformation stabilized by intramolecular hydrogen bonds, promising for various applications with appropriate functionalization (Tomasini et al., 2003).
Synthesis and Biological Activity
Stabinsky et al. (2009) explored the cyclization of N-benzyloxycarbonyl-L-threonine and N-benzyloxycarbonyl-L-serine to produce oxazolidine-4-carboxylic acid derivatives. This method was utilized in the synthesis of active analogs like tuftsin, demonstrating an efficient and racemization-free synthetic route for peptides containing N-terminal L-oxazolidine-4-carboxylic acid residues (Stabinsky et al., 2009).
Novel Synthetic Approaches
Weber et al. (1992) reported on the synthesis and reactivity of 3-oxazolines, which are prepared from α-hydroxy aldehydes, ammonia, and a second oxo compound. The addition of carboxylic acid chlorides to the azomethine bond of oxazolines yielded various acyl and alkoxy derivatives, indicating the versatility of oxazolidine derivatives in organic synthesis (Weber et al., 1992).
Solid-Phase Peptide Synthesis
Wagner and Tilley (1990) described the synthesis of a β-hydroxyaspartic acid derivative, suitably protected for incorporation into peptides by solid-phase synthesis. This work underscores the utility of oxazolidine derivatives in the preparation of complex peptide-based structures (Wagner & Tilley, 1990).
Pro-drug Formulations
Bundgaard and Johansen (1982) studied the hydrolysis kinetics of oxazolidines derived from (-)-ephedrine or (+)-pseudoephedrine and various aldehydes and ketones, assessing their suitability as pro-drug forms. Their research highlights the potential of oxazolidines as pro-drug candidates for β-amino alcohols or drugs containing carbonyl groups, offering an innovative approach to drug delivery systems (Bundgaard & Johansen, 1982).
Safety And Hazards
Propiedades
IUPAC Name |
(4S)-3-phenylmethoxycarbonyl-1,3-oxazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c14-11(15)10-7-17-8-13(10)12(16)18-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRRGBIMHQARMF-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CO1)C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(CO1)C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350876 | |
| Record name | (4S)-3-[(Benzyloxy)carbonyl]-1,3-oxazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid | |
CAS RN |
97534-82-2 | |
| Record name | (-)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97534-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4S)-3-[(Benzyloxy)carbonyl]-1,3-oxazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1348558.png)




![Diethyl [cyano(phenyl)methyl]malonate](/img/structure/B1348568.png)

![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1348576.png)




![(6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid](/img/structure/B1348593.png)
